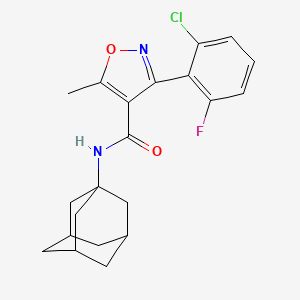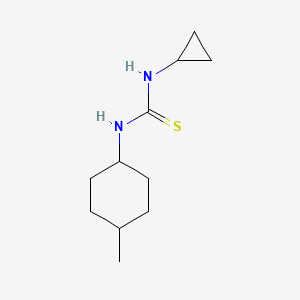
N-1-adamantyl-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
Beschreibung
Adamantane derivatives are recognized for their unique chemical structure, which imparts stability and a range of biological activities. These compounds have been extensively explored for their potential in drug development and material science due to their robustness and versatile chemical properties.
Synthesis Analysis
The synthesis of adamantane derivatives often involves multi-step reactions, starting from adamantane or its basic derivatives. Methods include direct condensation, cyclization reactions, and substitutions, depending on the desired functional groups to be attached to the adamantane core. For instance, the synthesis of related adamantane-containing compounds involves reactions with various aldehydes or isothiocyanates to yield thiosemicarbazones or carbothioamides, showcasing the adaptability of the adamantane moiety in chemical synthesis (Al-Mutairi et al., 2019; Anderson et al., 1988).
Molecular Structure Analysis
Adamantane derivatives exhibit a cage-like structure that significantly influences their molecular interactions and stability. Crystallographic studies and quantum chemical calculations provide insights into the geometric parameters, electronic structures, and non-covalent interactions that define the behavior and reactivity of these molecules (Jasinski et al., 2012; Al-Abdullah et al., 2014).
Chemical Reactions and Properties
Adamantane derivatives participate in a variety of chemical reactions, including substitutions and additions, which alter their chemical properties for specific applications. Their chemical stability, coupled with the ability to introduce functional groups selectively, makes them valuable in synthesizing novel compounds with desired properties (Litvinov et al., 1984; Asada et al., 2017).
Physical Properties Analysis
The physical properties of adamantane derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the adamantane core. These properties are crucial for their application in material science and pharmaceutical formulations (Liaw & Liaw, 2001; Hsiao et al., 2009).
Chemical Properties Analysis
The chemical properties of adamantane derivatives, including reactivity, polarity, and electronic characteristics, are determined by their functional groups. Studies on the electronic properties, such as HOMO-LUMO analysis and electrochemical behavior, highlight the potential of these compounds in electronic and photonic applications (Al-Abdullah et al., 2014; Su et al., 2011).
For a more detailed investigation into the specific compound "N-1-adamantyl-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide," direct research and experimental studies would be necessary to obtain targeted information on its synthesis, structure, and properties.
References
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O2/c1-11-17(19(25-27-11)18-15(22)3-2-4-16(18)23)20(26)24-21-8-12-5-13(9-21)7-14(6-12)10-21/h2-4,12-14H,5-10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQIXJNRXIWYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4280397.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-propylpiperazine](/img/structure/B4280400.png)
![4-chloro-2,5-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4280403.png)
![N-(4-acetylphenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4280408.png)
![N-(4-methoxy-2-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4280425.png)
![7-({[4-ethyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4280438.png)
![ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B4280444.png)


![4-[(2,5-dichlorophenyl)sulfonyl]-N-(4-fluorobenzyl)-1-piperazinecarbothioamide](/img/structure/B4280462.png)
![[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4280468.png)
![[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]acetic acid](/img/structure/B4280483.png)
![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4280497.png)
![methyl 5-ethyl-2-[({[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4280498.png)